molecular formula C13H10N2O2S B2832923 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 17537-76-7

5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2832923
CAS No.: 17537-76-7
M. Wt: 258.3
InChI Key: VCWRNMKIIYUFIP-UHFFFAOYSA-N
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Description

“5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a heterocyclic compound that belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is a five-membered heteroaromatic compound containing a sulfur atom at one position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazol and aldehydes, followed by [4+1] cycloaddition of benzoyl cyanide .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one and its derivatives exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, demonstrating enhanced antibacterial, antifungal, and anti-inflammatory activities. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as bioactive compounds in medical research and pharmaceutical applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Corrosion Inhibitors

In addition to their biological applications, some derivatives of this compound have been explored as corrosion inhibitors. Abdallah, Shalabi, and Bayoumy (2018) investigated the effectiveness of pyridopyrimidinone derivatives as corrosion inhibitors for carbon steel in acidic media. Their study found these compounds to act as mixed type inhibitors, increasing inhibition efficiency with concentration and following the Langmuir adsorption isotherm. This suggests their potential utility in protecting metal surfaces in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).

Anticancer Agents

Thieno[2,3-d]pyrimidin-4-one derivatives have also been synthesized for anticancer activity. Tiwari et al. (2016) reported on the synthesis of thiadiazolopyrimidine derivatives exhibiting in-vitro anticancer activities against several human tumor cell lines. Among the synthesized compounds, one showed significant inhibitory effects on cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).

Selective Receptor Ligands

Moreover, thieno[2,3-d]pyrimidin-4-one derivatives have been identified as high-affinity, selective ligands for receptors such as the 5-HT(1A) receptor. Research by Modica et al. (2000) demonstrated that certain derivatives exhibit potent and selective binding to the 5-HT(1A) receptor, offering potential therapeutic benefits for neurological and psychiatric disorders (Modica, Santagati, Russo, Selvaggini, Cagnotto, & Mennini, 2000).

Future Directions

The future directions for “5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” and similar compounds could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity . The development of new therapies using these compounds is a topic of interest in medicinal chemistry .

Properties

IUPAC Name

5-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWRNMKIIYUFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17537-76-7
Record name 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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